

# Application Notes and Protocols for Assessing the Anticancer Activity of Derrisisoflavone H

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## Compound of Interest

Compound Name: *Derrisisoflavone H*

Cat. No.: *B15591509*

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## Introduction

**Derrisisoflavone H**, a natural isoflavone, has demonstrated significant anticancer properties in various cancer cell lines. These application notes provide a detailed overview of its activity and standardized protocols for its evaluation. **Derrisisoflavone H** primarily induces cancer cell death through the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy. The following sections detail its cytotoxic effects, the underlying molecular mechanisms, and comprehensive protocols for assessing its anticancer efficacy in a laboratory setting.

## Data Presentation: Anticancer Activity of Derrisisoflavone H

The anticancer effects of **Derrisisoflavone H** have been quantified across several human cancer cell lines. The following tables summarize the available data on its cytotoxicity (IC50 values), and its impact on apoptosis and cell cycle distribution.

Table 1: Cytotoxicity of **Derrisisoflavone H** (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
MCF-7	Breast Adenocarcinoma	Specific value not available in search results	48
MDA-MB-231	Breast Adenocarcinoma	Specific value not available in search results	48
KB	Oral Epidermoid Carcinoma	Specific value not available in search results	Not Specified
NCI-H187	Small Cell Lung Cancer	Specific value not available in search results	Not Specified
HCC-S102	Hepatocellular Carcinoma	22.6 ± 1.5 (μg/ml)	72

Note: The IC50 values for MCF-7, MDA-MB-231, KB, and NCI-H187 cells for the pure compound **Derrisisoflavone H** were not explicitly found in the provided search results. The value for HCC-S102 is for a Derris scandens extract, of which **Derrisisoflavone H** is a component.

Table 2: Effect of **Derrisisoflavone H** on Apoptosis in Breast Cancer Cell Lines

Cell Line	Treatment Concentration (μM)	Duration (h)	% Apoptotic Cells (Early + Late)	Fold Increase vs. Control
MCF-7	Not Specified	72	Data not available for specific percentage	Significant increase
MDA-MB-231	Not Specified	24	Data not available for specific percentage	Significant increase

Note: While studies confirm apoptosis induction, specific quantitative data on the percentage of apoptotic cells following **Derrisisoflavone H** treatment was not available in the search results.

Table 3: Effect of **Derrisisoflavone H** on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
Control	Data not available	Data not available	Data not available
Derrisisoflavone H	Data not available	Data not available	Data not available

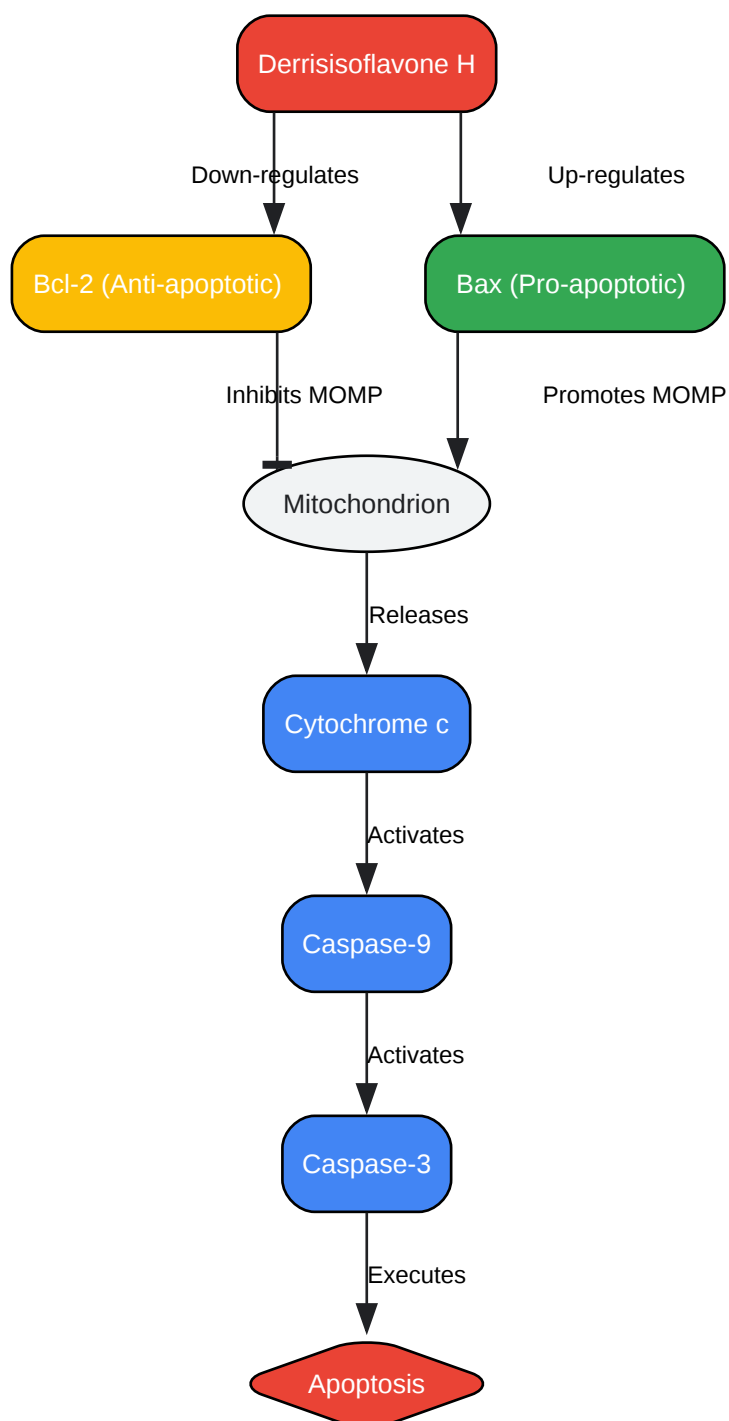
Note: It is reported that **Derrisisoflavone H** inhibits cell cycle progression; however, specific quantitative data on the percentage of cells in each phase of the cell cycle was not provided in the search results.

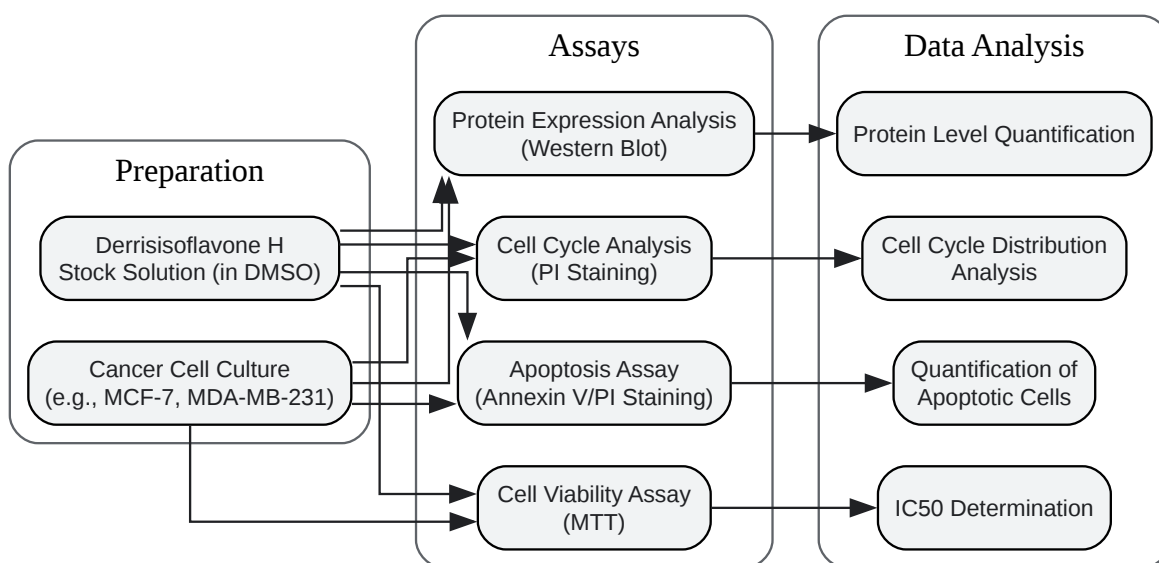
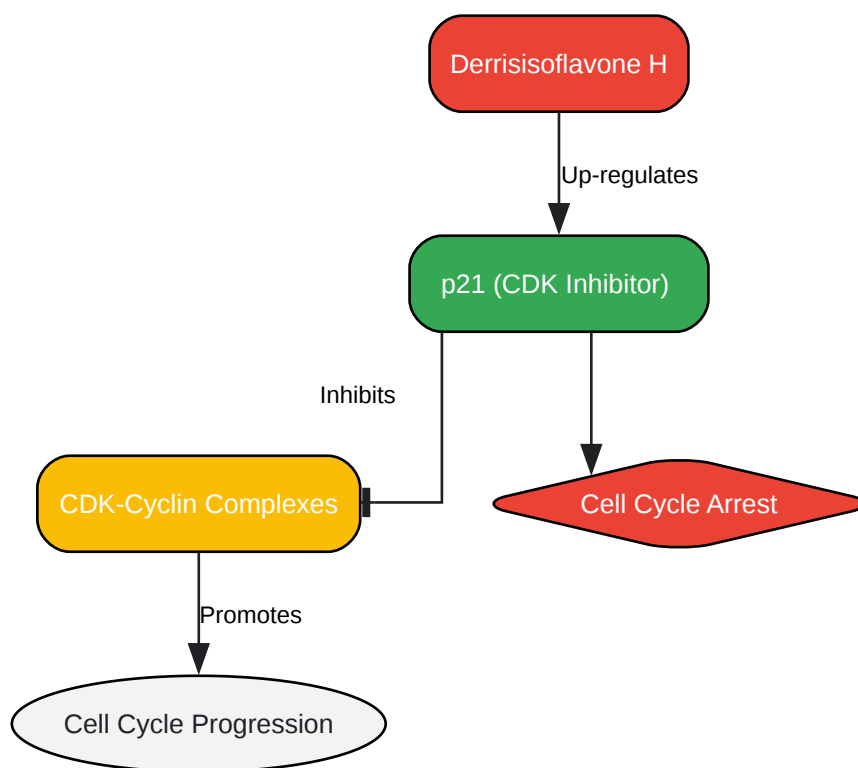
## Mechanism of Action: Signaling Pathways

**Derrisisoflavone H** exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation. The primary mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway and the induction of cell cycle arrest.

## Mitochondrial Apoptosis Pathway

**Derrisisoflavone H** triggers apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.





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